molecular formula C13H14N2O B12857732 2-(Pyridin-4-ylmethoxy)benzylamine

2-(Pyridin-4-ylmethoxy)benzylamine

Cat. No.: B12857732
M. Wt: 214.26 g/mol
InChI Key: BODARPGXTFBVTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethoxy)benzylamine typically involves the reaction of 4-pyridinemethanol with benzylamine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethoxy)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(Pyridin-4-ylmethoxy)benzylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-fibrotic and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in fibrosis or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-ylmethoxy)benzylamine is unique due to its specific combination of a pyridine ring and a benzylamine moiety linked by a methoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

[2-(pyridin-4-ylmethoxy)phenyl]methanamine

InChI

InChI=1S/C13H14N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8H,9-10,14H2

InChI Key

BODARPGXTFBVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC2=CC=NC=C2

Origin of Product

United States

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